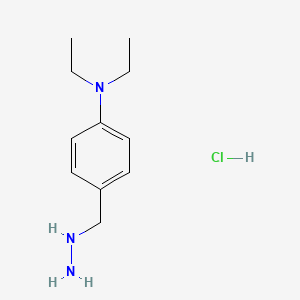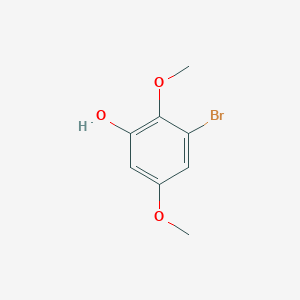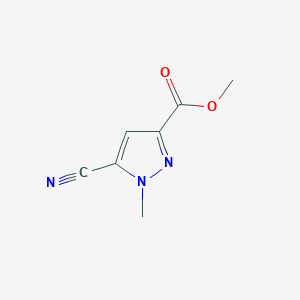![molecular formula C4CoF12N2O8S4 B3177697 Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) CAS No. 207861-61-8](/img/structure/B3177697.png)
Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)
Übersicht
Beschreibung
Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) is a useful research compound. Its molecular formula is C4CoF12N2O8S4 and its molecular weight is 619.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Cobalt Bis(trifluoromethylsulfonyl)imide, also known as Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II), is primarily used in surface treatment, synthesis, and catalysis
Mode of Action
It is known that the compound’s anion is widely used in ionic liquids due to its stability and low toxicity . It is also important in lithium-ion and lithium metal batteries because of its high dissociation and conductivity .
Biochemical Pathways
It is known that the compound can inhibit the spontaneous combustion reaction of coal , indicating that it may interact with biochemical pathways related to combustion and energy production.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may affect its bioavailability and distribution.
Result of Action
It is known that the compound can cause severe skin burns and eye damage, and may cause an allergic skin reaction .
Action Environment
The action of Cobalt Bis(trifluoromethylsulfonyl)imide is influenced by environmental factors. For example, the compound is hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. Additionally, the compound should be stored under an inert atmosphere at room temperature .
Biochemische Analyse
Biochemical Properties
Cobalt bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions, particularly in surface treatment, synthesis, and catalysis . It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. The compound’s interactions are primarily characterized by its ability to form stable complexes with transition metals, which can influence the activity of metalloenzymes and other metal-dependent proteins .
Cellular Effects
Cobalt bis(trifluoromethylsulfonyl)imide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli, while its effects on gene expression can result in changes in protein synthesis and cellular behavior .
Molecular Mechanism
The molecular mechanism of action of cobalt bis(trifluoromethylsulfonyl)imide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific sites on enzymes or proteins, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction . Additionally, cobalt bis(trifluoromethylsulfonyl)imide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cobalt bis(trifluoromethylsulfonyl)imide can change over time due to its stability, degradation, and long-term effects on cellular function . The compound is stable under inert gas conditions and at ambient temperatures, but it is hygroscopic and can degrade when exposed to moisture . Long-term studies have shown that cobalt bis(trifluoromethylsulfonyl)imide can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of cobalt bis(trifluoromethylsulfonyl)imide vary with different dosages in animal models. At low doses, the compound can have beneficial effects on biochemical pathways and cellular function . At high doses, it can cause toxic or adverse effects, including severe skin burns, eye damage, and allergic reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Cobalt bis(trifluoromethylsulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can act as a catalyst in certain reactions, facilitating the conversion of substrates to products . Its interactions with enzymes can also modulate the activity of metabolic pathways, leading to changes in the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, cobalt bis(trifluoromethylsulfonyl)imide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in water and its ability to form stable complexes with biomolecules facilitate its transport and distribution within the biological system .
Subcellular Localization
The subcellular localization of cobalt bis(trifluoromethylsulfonyl)imide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments .
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;cobalt(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Co/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRURXKIZWNSHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CoF12N2O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)

![[1,1'-Biphenyl]-2,2',4,4'-tetracarboxylic acid](/img/structure/B3177696.png)

![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)



